

Application Note: 4-Cyclopropyl-1-methyl-1H-indazole as a Structural Probe

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Compound of Interest

Compound Name: 4-Cyclopropyl-1-methyl-1H-indazole

Cat. No.: B12833210

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Introduction & Mechanism of Action

4-Cyclopropyl-1-methyl-1H-indazole is a tautomer-locked, lipophilic fragment used to interrogate specific binding sites within protein targets. Its utility stems from two key structural features:

- **1-Methyl Group (Tautomer Lock):** Unlike unsubstituted indazoles, which rapidly tautomerize between 1H and 2H forms, the 1-methyl group fixes the molecule in a specific electronic and steric configuration. This reduces entropic penalty upon binding and simplifies structure-activity relationship (SAR) analysis.
- **4-Cyclopropyl Group (Selectivity Probe):** The cyclopropyl ring at the 4-position acts as a rigid, lipophilic moiety that probes shallow hydrophobic pockets. In kinase inhibitors, the 4-position of the indazole core often projects into the "solvent-exposed" or "selectivity" regions, making this fragment ideal for optimizing binding affinity and selectivity.

Primary Applications:

- **Fragment-Based Screening (FBS):** Detection of weak binding events using NMR or SPR to identify "hit" matter for novel targets.
- **Scaffold Functionalization:** Serving as a core building block for synthesizing complex inhibitors (e.g., via C3-lithiation or halogenation).
- **Hydrophobic Pocket Profiling:** Mapping the steric tolerance of a target protein's binding site.

Material Preparation & Handling

Compound Properties:

- **Molecular Weight:** ~172.23 g/mol
- **Predicted LogP:** ~3.2 (Highly Lipophilic)
- **Solubility:** Poor in water; Soluble in DMSO, Methanol, DCM.

Protocol: Stock Solution Preparation

- **Objective:** Create a stable 100 mM stock solution for biological assays.
- **Solvent:** Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.
- **Weighing:** Accurately weigh 17.2 mg of **4-Cyclopropyl-1-methyl-1H-indazole** into a tared, amber glass vial (to protect from potential light degradation).
- **Dissolution:** Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30-60 seconds until the solution is completely clear.
 - **Note:** If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
- **Storage:** Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
 - **Stability:** Stable for >6 months at -20°C.

Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR Screening

- Purpose: To validate the direct binding of the **4-Cyclopropyl-1-methyl-1H-indazole** fragment to a target protein (e.g., a Kinase domain or Bromodomain).
- Principle: Magnetization is transferred from the protein (saturated) to the binding ligand (fragment), resulting in a signal reduction in the difference spectrum.

Materials:

- Target Protein (purified, >95%): 10–20 μM in D_2O buffer.
- Ligand (Probe): **4-Cyclopropyl-1-methyl-1H-indazole** (0.5–1.0 mM).
- Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D_2O .

Step-by-Step Workflow:

- Sample Preparation:
 - Prepare a 500 μL sample containing 20 μM Protein and 1 mM Ligand (50:1 Ligand:Protein ratio).
 - Control: Prepare a sample with 1 mM Ligand only (no protein) to rule out non-specific aggregation artifacts.
- NMR Setup:
 - Use a 600 MHz (or higher) NMR spectrometer with a cryoprobe.
 - Pulse Sequence: stddiff (or equivalent STD sequence).
 - On-Resonance Irradiation: Set at a frequency where only protein protons resonate (e.g., -1.0 ppm or 12 ppm).
 - Off-Resonance Irradiation: Set at a frequency far from any signal (e.g., 40 ppm).
- Data Acquisition:

- Acquire 1D ^1H spectra with on- and off-resonance saturation (saturation time: 2–3 seconds).
- Subtract the "On" spectrum from the "Off" spectrum.
- Analysis:
 - Positive Result: Signals corresponding to the cyclopropyl protons (0.6–1.0 ppm) and aromatic indazole protons appearing in the difference spectrum indicate binding.
 - Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.

Protocol B: Chemical Functionalization (C3-Lithiation)

- Purpose: To convert the probe into a functionalized intermediate (e.g., adding a solubilizing group or warhead at the C3 position).
- Reaction Type: Directed Ortho-Metalation (DoM).

Step-by-Step Workflow:

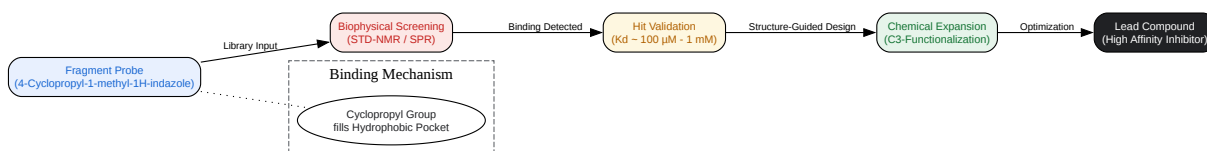
- Setup: Flame-dry a round-bottom flask and purge with Argon.
- Reagents:
 - Substrate: **4-Cyclopropyl-1-methyl-1H-indazole** (1.0 eq).
 - Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq).
 - Electrophile: e.g., Iodine (I_2), DMF (for formylation), or Triisopropyl borate (for boronic acid).
 - Solvent: Anhydrous THF.
- Procedure:
 - Dissolve substrate in THF and cool to -78°C .

- Add n-BuLi dropwise over 10 minutes. The 1-methyl group directs lithiation exclusively to the C3 position.
- Stir at -78°C for 45 minutes (Solution may turn yellow/orange).
- Add the Electrophile (e.g., I₂ in THF) rapidly.
- Allow to warm to Room Temperature over 2 hours.
- Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica flash chromatography.

Data Analysis & Visualization

Workflow: Fragment-to-Lead Optimization

The following diagram illustrates how **4-Cyclopropyl-1-methyl-1H-indazole** is used as a starting point (Seed) to develop high-affinity inhibitors.



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Caption: Workflow for utilizing the **4-Cyclopropyl-1-methyl-1H-indazole** probe in a Fragment-Based Drug Discovery (FBDD) campaign.

Table 1: Comparative Properties of Indazole Probes

Probe Variant	C4-Substituent	LogP (Est.)	Primary Utility
Probe A	Cyclopropyl	~3.2	Probing small, rigid hydrophobic pockets (Gatekeeper)
Probe B	Methyl	~2.5	General steric check; lower lipophilicity
Probe C	Phenyl	~3.8	Probing large, aromatic pockets (Pi-stacking)
Probe D	Hydrogen	~1.9	Baseline control (Core scaffold only)

References

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